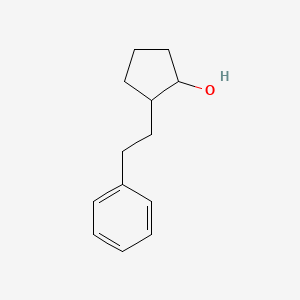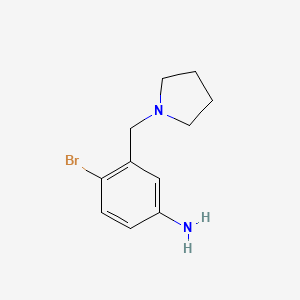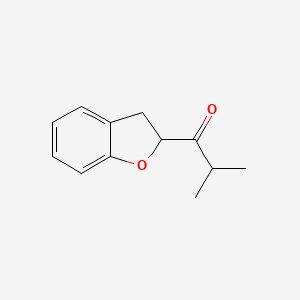
Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate is an organic compound with the molecular formula C8H8NNaO4S. It is a sodium salt derivative of 3-carbamoyl-4-methoxybenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 3-carbamoyl-4-methoxybenzene. This process can be achieved through the reaction of 3-carbamoyl-4-methoxybenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the sulfonation process and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form sulfides or thiols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the carbamoyl and methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Potassium 4-hydroxy-3-methoxybenzene-1-sulfonate: This compound is similar in structure but contains a hydroxyl group instead of a carbamoyl group.
Sodium 4-methoxybenzene-1-sulfinate: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.
Uniqueness: Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate is unique due to the presence of both carbamoyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H8NNaO4S |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
sodium;3-carbamoyl-4-methoxybenzenesulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10;/h2-4H,1H3,(H2,9,10)(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
JTOVHMYXQXSBRA-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])C(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13190613.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)

![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)

![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)


![4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13190676.png)
![2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190684.png)
